molecular formula C13H14Cl3NO4S B4665205 8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 669709-50-6

8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4665205
CAS No.: 669709-50-6
M. Wt: 386.7 g/mol
InChI Key: NBBGZLQSYMHLKJ-UHFFFAOYSA-N
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Description

8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound characterized by its unique spiro structure and the presence of a sulfonyl group attached to a trichlorophenyl ring

Properties

IUPAC Name

8-(2,4,5-trichlorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3NO4S/c14-9-7-11(16)12(8-10(9)15)22(18,19)17-3-1-13(2-4-17)20-5-6-21-13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBGZLQSYMHLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162319
Record name 8-[(2,4,5-Trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669709-50-6
Record name 8-[(2,4,5-Trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669709-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(2,4,5-Trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the trichlorophenyl sulfonyl chloride. This intermediate is then reacted with a suitable amine to form the sulfonamide. The final step involves the formation of the spiro structure through a cyclization reaction under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the spiro structure may allow for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2,4-dichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
  • 8-[(2,4,5-trifluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Uniqueness

8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, setting it apart from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-[(2,4,5-trichlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

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